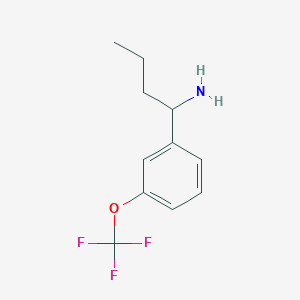![molecular formula C12H10N2O2 B12964902 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and quinoxaline ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The methoxy group at the 6-position adds to its unique chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through a ring-opening mechanism followed by an unexpected cyclization to form the desired product . This method is operationally simple and does not require a catalyst, making it a green and efficient approach.
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole derivatives. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C .
Industrial Production Methods
. This suggests potential for industrial application, especially given the green and efficient nature of the process.
化学反応の分析
Types of Reactions
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
科学的研究の応用
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s synthesis methods, which are green and efficient, make it attractive for industrial applications in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. its biological activity is likely due to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with DNA, leading to its antineoplastic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Imidazo[1,2-a]quinoxalin-4(5H)-one: Features an imidazole ring, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
6-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-10-6-2-4-8-11(10)13-12(15)9-5-3-7-14(8)9/h2-7H,1H3,(H,13,15) |
InChIキー |
OQRFYYUMNSYGQB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC(=O)C3=CC=CN23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




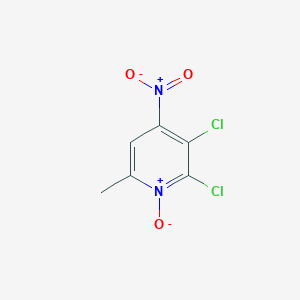
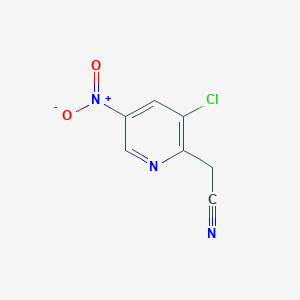
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
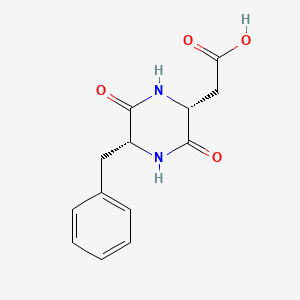

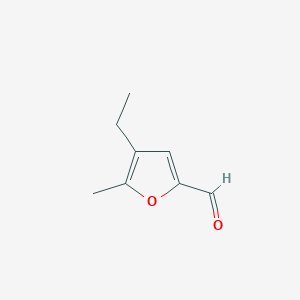

![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
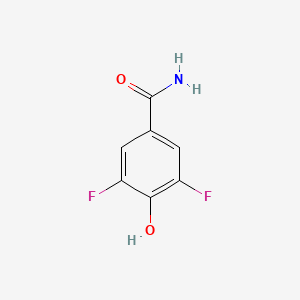
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
